4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Catalog No.
S3214098
CAS No.
1352827-50-9
M.F
C14H13N3O4
M. Wt
287.275
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoind...

CAS Number

1352827-50-9

Product Name

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

IUPAC Name

4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C14H13N3O4

Molecular Weight

287.275

InChI

InChI=1S/C14H13N3O4/c1-16-10(18)6-5-9(13(16)20)17-12(19)7-3-2-4-8(15)11(7)14(17)21/h2-4,9H,5-6,15H2,1H3

InChI Key

YSWQOCGODHPKED-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N

Solubility

not available

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a synthetic compound with the molecular formula C14H13N3O4 and a molecular weight of 287.3 g/mol. It is structurally characterized by an isoindoline core, which is a bicyclic compound composed of a benzene ring fused to a five-membered nitrogen-containing ring. This compound is a derivative of pomalidomide, which has been studied for its therapeutic potential in various diseases, particularly in oncology and immunology .

Anti-cancer Properties

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as pomalidomide, is a thalidomide analog being investigated for its anti-cancer properties. Research suggests it works through multiple mechanisms, including inhibiting the growth of cancer cells, inducing cell death (apoptosis), and interfering with the blood supply to tumors PubChem: .

The synthesis of 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves cyclization reactions. One common method involves the cyclization of N-(3-aminophthaloyl)-glutamine with 1,1′-carbonyldiimidazole in solvents like acetonitrile or N-methyl pyrrolidinone under reflux conditions. The reaction can take place at temperatures ranging from room temperature to 150°C over several hours .

This compound exhibits significant biological activity, particularly as an E3 ligase ligand. It has been implicated in various biochemical pathways and shows potential in the modulation of protein degradation processes, making it a candidate for targeted protein degradation strategies in drug discovery . Additionally, its structural similarity to pomalidomide suggests that it may possess immunomodulatory and anti-cancer properties.

The synthesis methods for 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:

  • Cyclization Reaction:
    • Reactants: N-(3-aminophthaloyl)-glutamine and 1,1′-carbonyldiimidazole.
    • Solvents: Acetonitrile or N-methyl pyrrolidinone.
    • Conditions: Reflux for several hours (up to 24 hours) at varying temperatures (room temperature to 150°C) .
  • Alternative Methods: Other methods may involve different reagents or solvents but generally follow similar cyclization principles to achieve the desired product.

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has several applications:

  • Pharmaceutical Development: It is being explored as a potential therapeutic agent due to its biological activity related to cancer treatment and immune modulation.
  • Research Tool: As an E3 ligase ligand, it serves as a valuable tool in the study of protein degradation mechanisms and targeted therapies .

Studies on the interactions of 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with various biological targets are ongoing. Its role as an E3 ligase ligand suggests that it may interact with specific proteins involved in cellular signaling pathways. Such interactions could provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione:

Compound NameStructureUnique Features
PomalidomideC13H12N2O4Known for its immunomodulatory effects; used in multiple myeloma treatment.
ThalidomideC13H10N2O4Notable for its teratogenic effects; used for leprosy and certain cancers.
LenalidomideC13H13N3O3Similar immunomodulatory effects; used in hematologic malignancies.

Uniqueness: The presence of the methyl group on the piperidine ring in 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione differentiates it from other similar compounds like pomalidomide and thalidomide. This modification may influence its binding affinity and biological activity.

XLogP3

0.2

Dates

Modify: 2024-04-14

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